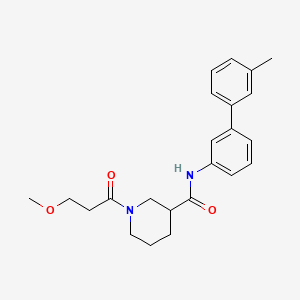![molecular formula C18H24FNO B6114349 1-(cyclopropylacetyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B6114349.png)
1-(cyclopropylacetyl)-3-[2-(3-fluorophenyl)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropylacetyl)-3-[2-(3-fluorophenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been the subject of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-(cyclopropylacetyl)-3-[2-(3-fluorophenyl)ethyl]piperidine involves its binding to the dopamine transporter. This binding inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can improve neurological function and alleviate symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
1-(cyclopropylacetyl)-3-[2-(3-fluorophenyl)ethyl]piperidine has been shown to have an effect on the central nervous system. It can increase dopamine levels in the brain, leading to improved neurological function. It has also been shown to have an effect on the cardiovascular system, with studies showing that it can increase heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(cyclopropylacetyl)-3-[2-(3-fluorophenyl)ethyl]piperidine in lab experiments include its potential therapeutic properties and its ability to increase dopamine levels in the brain. However, its limitations include its potential side effects on the cardiovascular system and its potential for abuse.
Direcciones Futuras
Future research on 1-(cyclopropylacetyl)-3-[2-(3-fluorophenyl)ethyl]piperidine could focus on its potential therapeutic properties for neurological disorders such as Parkinson's disease and ADHD. Additionally, research could focus on developing new derivatives of this compound with improved therapeutic properties and fewer side effects. Finally, research could focus on the development of new methods for synthesizing this compound that are more efficient and cost-effective.
Conclusion:
In conclusion, 1-(cyclopropylacetyl)-3-[2-(3-fluorophenyl)ethyl]piperidine is a chemical compound that has potential therapeutic properties for neurological disorders. Its mechanism of action involves its binding to the dopamine transporter, leading to an increase in dopamine levels in the brain. While it has advantages for lab experiments, such as its potential therapeutic properties, it also has limitations, such as its potential for side effects on the cardiovascular system. Future research could focus on developing new derivatives of this compound with improved therapeutic properties and fewer side effects, as well as developing new methods for synthesizing this compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 1-(cyclopropylacetyl)-3-[2-(3-fluorophenyl)ethyl]piperidine involves the reaction of cyclopropylacetic acid with 1,2-dibromoethane in the presence of sodium hydroxide to form 1-(cyclopropylacetyl)-2-bromoethane. The bromoethane is then reacted with 3-fluoro-phenethylamine in the presence of sodium hydride to form the final product.
Aplicaciones Científicas De Investigación
1-(cyclopropylacetyl)-3-[2-(3-fluorophenyl)ethyl]piperidine has been studied for its potential therapeutic properties. It has been found to have an affinity for the dopamine transporter, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
2-cyclopropyl-1-[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO/c19-17-5-1-3-14(11-17)8-9-16-4-2-10-20(13-16)18(21)12-15-6-7-15/h1,3,5,11,15-16H,2,4,6-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCZMWDESHOXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2CC2)CCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(1,3-benzothiazol-2-ylthio)methyl]-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6114272.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B6114276.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6114292.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6114293.png)
![1-(2-fluorophenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6114315.png)
![1-(4-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6114318.png)


![11-chloro-N-isopropyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6114342.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]propanamide](/img/structure/B6114350.png)

![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B6114359.png)
